molecular formula C11H7BrF3NO2 B1414378 Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate CAS No. 1805500-45-1

Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1414378
CAS No.: 1805500-45-1
M. Wt: 322.08 g/mol
InChI Key: LTSGIQBLWONPLD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate is a chemical compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The synthesis of this compound typically involves the halogenation of a precursor compound followed by cyanation. For instance, starting with 2-(trifluoromethyl)benzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Esterification: The carboxylic acid group is then converted to an ester by reacting with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the use of large-scale reactors and controlled reaction conditions to maintain consistency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial: Interaction with microbial cell membranes

  • Anticancer: Inhibition of cancer cell proliferation pathways

Comparison with Similar Compounds

  • Ethyl 4-bromo-3-cyano-2-(trifluoromethyl)benzoate

  • Ethyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate

  • Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate

Uniqueness: Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. This positioning allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-4-7(12)3-6(5-16)9(8)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSGIQBLWONPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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